Ácido 5-(2,5-dioxo-2,5-dihidro-1H-pirrol-1-il)pentanoico

Descripción general

Descripción

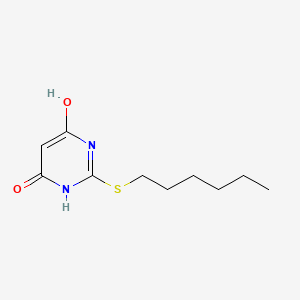

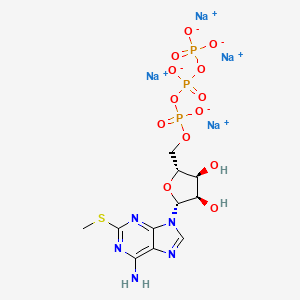

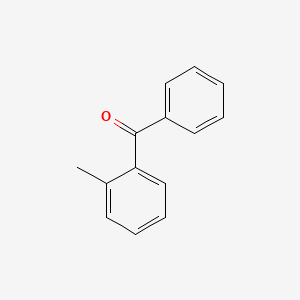

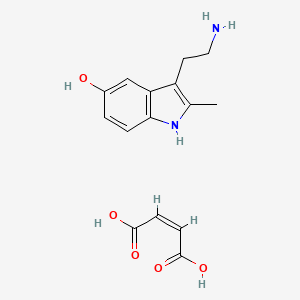

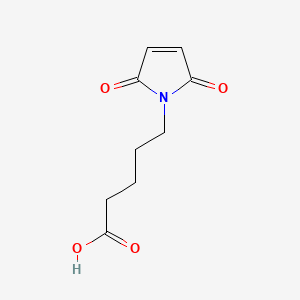

5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid is a non-cleavable linker for bio-conjugation that contains a Maleimides group and a COOH/Carboxylic Acid group linked through a linear PEG chain . It has a molecular weight of 197.19 g/mol.

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2,5-dioxopyrrolidine with 4-aminobenzoic acid in the presence of a coupling agent to form an intermediate, which is then reduced to the final product using a reducing agent.Molecular Structure Analysis

The molecular formula of 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid is C9H11NO4.Chemical Reactions Analysis

Derivatives of 1H-pyrrole-2,5-diones [maleimides (MI)] find wide practical application due to the presence of two important structural fragments: an activated double bond and an imide group. They easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 197.19 g/mol. The InChI code is 1S/C9H11NO4/c11-7-4-5-8(12)10(7)6-2-1-3-9(13)14/h4-5H,1-3,6H2,(H,13,14) .Aplicaciones Científicas De Investigación

Conjuntos de Anticuerpo-Fármaco (ADC)

Ácido 5-Maleimidovalérico: sirve como un valioso bloque de construcción para crear conjugados de anticuerpo-fármaco (ADC). Los ADC combinan la especificidad de los anticuerpos con los efectos citotóxicos de los fármacos de moléculas pequeñas. Los investigadores conjugan el grupo maleimida de este compuesto a los anticuerpos, lo que permite la entrega dirigida de fármacos a las células cancerosas. El ácido carboxílico terminal reacciona con grupos de amina primaria en los anticuerpos, formando enlaces amida estables .

Sondas de Glicanos

En la investigación de glicanos, Ácido 5-Maleimidovalérico encuentra uso como precursor de sondas de glicanos. Al incorporar este compuesto, los científicos pueden etiquetar y estudiar los glicanos, que desempeñan funciones esenciales en la señalización celular, las respuestas inmunitarias y la progresión de la enfermedad. La parte maleimida permite la unión específica a proteínas que unen glicanos o lectinas .

Biología Química y Proteómica

Los biólogos químicos e investigadores de proteómica utilizan el ácido 5-Maleimidovalérico para estudiar la función y la dinámica de las proteínas. Al etiquetar selectivamente las proteínas con sondas basadas en maleimida, obtienen información sobre los procesos celulares, el tráfico de proteínas y las modificaciones postraduccionales.

En resumen, Ácido 5-Maleimidovalérico juega un papel fundamental en diversos campos científicos, desde la terapia contra el cáncer hasta la biología química. Sus propiedades únicas lo convierten en una herramienta versátil para la entrega dirigida de fármacos, la modificación de proteínas y la investigación de glicanos . Si necesita más información o tiene preguntas adicionales, no dude en preguntar!

Safety and Hazards

The compound is classified under GHS07. The hazard statements are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, suggesting that one should avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Direcciones Futuras

Mecanismo De Acción

Target of Action

5-Maleimidovaleric acid, also known as 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary target of this compound is the ADC cytotoxin which is attached to an antibody .

Mode of Action

The compound acts as a cleavable linker in the formation of ADCs . It connects the antibody to the ADC cytotoxin . The cleavable nature of the linker allows for the release of the cytotoxin once the ADC has bound to its target.

Biochemical Pathways

The exact biochemical pathways affected by 5-Maleimidovaleric acid are dependent on the specific cytotoxin used in the ADC. The cleavable linker is then broken down, releasing the cytotoxin within the cell and leading to cell death .

Result of Action

The primary result of the action of 5-Maleimidovaleric acid is the delivery of a cytotoxic drug to a specific target cell, leading to cell death . By acting as a cleavable linker, it allows for the selective release of the cytotoxin within the target cell, minimizing damage to healthy cells.

Propiedades

IUPAC Name |

5-(2,5-dioxopyrrol-1-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c11-7-4-5-8(12)10(7)6-2-1-3-9(13)14/h4-5H,1-3,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVAAFHNDGTZLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70632236 | |

| Record name | 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57078-99-6 | |

| Record name | 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-pentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57078-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.